molecular formula C19H28N4 B14858390 N',N'-Diethyl-N-(2-(pyrrolidin-1-yl)quinolin-4-yl)ethane-1,2-diamine

N',N'-Diethyl-N-(2-(pyrrolidin-1-yl)quinolin-4-yl)ethane-1,2-diamine

Cat. No.: B14858390
M. Wt: 312.5 g/mol
InChI Key: KIDOSIMXCQHVRG-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with a diethylaminoethyl group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the diethylaminoethyl and pyrrolidinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.

    N,N-diethyl-1,2-diaminoethane: Commonly used as a ligand in coordination chemistry.

Uniqueness

N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H28N4

Molecular Weight

312.5 g/mol

IUPAC Name

N',N'-diethyl-N-(2-pyrrolidin-1-ylquinolin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C19H28N4/c1-3-22(4-2)14-11-20-18-15-19(23-12-7-8-13-23)21-17-10-6-5-9-16(17)18/h5-6,9-10,15H,3-4,7-8,11-14H2,1-2H3,(H,20,21)

InChI Key

KIDOSIMXCQHVRG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)N3CCCC3

Origin of Product

United States

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